molecular formula C11H17N3 B13281751 3-Methyl-1-(pyridin-2-ylmethyl)piperazine

3-Methyl-1-(pyridin-2-ylmethyl)piperazine

Cat. No.: B13281751
M. Wt: 191.27 g/mol
InChI Key: OUFYRZYCDNUMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(pyridin-2-ylmethyl)piperazine (CAS 1368791-10-9) is a piperazine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound features a piperazine core, a privileged scaffold in drug discovery, which is substituted with a methyl group and a pyridin-2-ylmethyl moiety . The molecular formula is C11H17N3, and it has a molecular weight of 191.27 g/mol . Piperazine derivatives are recognized as fundamental building blocks for the synthesis of a wide range of biologically active molecules . The specific substitution pattern on this compound makes it a valuable intermediate for constructing more complex structures targeting various therapeutic areas. While this compound's specific applications are research-dependent, piperazine-based compounds are prevalent in numerous approved drugs and investigational compounds due to their ability to modulate key biological targets . Researchers can utilize this chemical as a key synthon in the development of novel molecular entities. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

3-methyl-1-(pyridin-2-ylmethyl)piperazine

InChI

InChI=1S/C11H17N3/c1-10-8-14(7-6-12-10)9-11-4-2-3-5-13-11/h2-5,10,12H,6-9H2,1H3

InChI Key

OUFYRZYCDNUMNK-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)CC2=CC=CC=N2

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 1 Pyridin 2 Ylmethyl Piperazine

Historical and Contemporary Approaches to Substituted Piperazine (B1678402) Synthesis

The piperazine ring is a prevalent scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs. nih.govmdpi.com Its synthesis has evolved from classical methods to more sophisticated and efficient contemporary strategies. Historically, the synthesis of substituted piperazines often involved the cyclization of 1,2-diamines with suitable dielectrophiles or the direct alkylation of the parent piperazine ring. These methods, while foundational, sometimes suffered from limitations such as harsh reaction conditions, low yields, and a lack of control over regioselectivity, especially with unsymmetrically substituted piperazines. justia.com

Contemporary approaches offer greater versatility and efficiency. Key modern strategies include:

Reductive Amination: This powerful method involves the reaction of a dicarbonyl compound or a β-keto ester with an amine, followed by reduction, to form the piperazine ring. nih.govresearchgate.net It is also widely used to introduce substituents onto a pre-formed piperazine ring by reacting it with an aldehyde or ketone in the presence of a reducing agent. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions: Methods like the Buchwald-Hartwig and Ullmann-Goldberg C-N coupling reactions have become indispensable for synthesizing N-aryl piperidines and piperazines. nih.gov These reactions allow for the formation of a bond between a piperazine nitrogen and an aryl or heteroaryl group, a common structural motif in pharmaceuticals. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): This strategy is particularly effective when attaching a piperazine ring to an electron-deficient aromatic or heteroaromatic system. mdpi.com The presence of electron-withdrawing groups on the aromatic ring facilitates the displacement of a leaving group (like a halogen) by the nucleophilic piperazine nitrogen. nih.gov

Direct Alkylation: A straightforward and common method that involves reacting a piperazine with an alkyl halide. justia.comsmolecule.com While simple, this method can lead to mixtures of mono- and di-alkylated products, necessitating careful control of stoichiometry and reaction conditions to achieve selectivity. mdpi.com

These modern techniques provide chemists with a robust toolbox for the precise and efficient construction of complex piperazine-containing molecules.

Detailed Synthetic Routes and Strategies for 3-Methyl-1-(pyridin-2-ylmethyl)piperazine

The most direct and widely utilized strategy for the synthesis of this compound is the nucleophilic substitution reaction between 2-methylpiperazine (B152721) and a 2-pyridylmethyl halide, typically 2-(chloromethyl)pyridine (B1213738). This approach builds the target molecule by forming the key C-N bond between the piperazine and pyridine (B92270) moieties.

The successful synthesis of the final compound relies on the efficient preparation of its key precursors: 2-methylpiperazine and 2-(chloromethyl)pyridine.

2-Methylpiperazine: This chiral precursor is commercially available as a racemate or in its enantiomerically pure forms ((R)-2-methylpiperazine and (S)-2-methylpiperazine). Its synthesis is typically achieved through methods involving the cyclization of substituted diamines. For laboratory and industrial scale synthesis of the target compound, it is often procured directly from chemical suppliers.

2-(Chloromethyl)pyridine: This reactive precursor is not typically isolated as a free base due to instability but is prepared and used as its more stable hydrochloride salt. Multiple synthetic routes exist for its preparation, starting from 2-methylpyridine (B31789) (2-picoline). A common industrial method involves a multi-step sequence:

N-Oxidation: 2-methylpyridine is oxidized to 2-methylpyridine-N-oxide. This can be achieved using oxidizing agents like hydrogen peroxide in acetic acid. google.com Ruthenium-catalyzed oxidation with molecular oxygen has also been reported as a high-yield method. orientjchem.org

Rearrangement and Chlorination: The 2-methylpyridine-N-oxide undergoes rearrangement and chlorination. A classical method involves reaction with phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). google.com An alternative route involves reaction with phosgene (B1210022) (COCl₂) in the presence of a solvent and an acid acceptor. google.com A more modern approach involves converting the N-oxide to 2-pyridinemethanol (B130429) via an acetate (B1210297) intermediate, followed by chlorination with thionyl chloride (SOCl₂). google.com

Precursor Starting Material Key Reagents Typical Reaction
2-(Chloromethyl)pyridine2-Methylpyridine1. H₂O₂/Acetic Acid 2. SOCl₂N-Oxidation followed by chlorination google.com
2-(Chloromethyl)pyridine2-Methylpyridine-N-oxidePhosgene (COCl₂)Chlorination google.com

The core reaction is the N-alkylation of 2-methylpiperazine with 2-(chloromethyl)pyridine.

Reaction: 2-methylpiperazine + 2-(chloromethyl)pyridine → this compound

Mechanism: The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The more sterically accessible and more basic secondary amine (at the 4-position) of 2-methylpiperazine acts as the nucleophile. It attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, displacing the chloride leaving group in a single concerted step.

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or ethanol, often at elevated temperatures (reflux) to ensure a reasonable reaction rate. nih.govasianpubs.org An acid scavenger, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate), is required to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.

Parameter Condition Purpose
Solvent Ethanol, AcetonitrileProvides a medium for the reactants.
Temperature RefluxIncreases reaction rate.
Base Potassium Carbonate, TriethylamineNeutralizes the HCl byproduct.
Reactants 2-methylpiperazine, 2-(chloromethyl)pyridine HClNucleophile and Electrophile

To maximize the yield and purity of this compound, several factors must be considered.

Control of Selectivity: A primary challenge in the alkylation of 2-methylpiperazine is achieving mono-alkylation at the desired N4 position while avoiding di-alkylation or alkylation at the more sterically hindered N1 position. Using a slight excess of 2-methylpiperazine relative to 2-(chloromethyl)pyridine can favor the formation of the mono-alkylated product. mdpi.com

Reaction Conditions: Careful selection of the base is crucial. A non-nucleophilic, sterically hindered base can help prevent side reactions. Temperature control is also important; excessively high temperatures can lead to decomposition and the formation of impurities.

Purification: After the reaction is complete, the crude product is typically purified to remove unreacted starting materials, the byproduct salt (e.g., triethylammonium (B8662869) chloride), and any side products. Standard purification techniques include aqueous workup to remove water-soluble components, followed by distillation under reduced pressure or column chromatography on silica (B1680970) gel for high purity samples.

Advanced Synthetic Strategies and Green Chemistry Principles in Compound Preparation

While direct alkylation is a robust method, advanced strategies focus on improving efficiency, safety, and stereochemical control, aligning with the principles of green chemistry.

The 3-methyl group on the piperazine ring creates a stereocenter, meaning the compound exists as a pair of enantiomers: (R)-3-Methyl-1-(pyridin-2-ylmethyl)piperazine and (S)-3-Methyl-1-(pyridin-2-ylmethyl)piperazine. For many pharmaceutical applications, isolating or synthesizing a single enantiomer is critical.

The most straightforward approach to obtaining an enantiomerically pure product is to use an enantiopure starting material. The direct alkylation described in section 2.2 can be performed using commercially available (R)-2-methylpiperazine or (S)-2-methylpiperazine. Since the SN2 reaction does not affect the existing stereocenter on the piperazine ring, the chirality is directly transferred to the final product.

Alternatively, enantioselective synthesis could be developed from achiral or racemic precursors. For instance, synthetic routes starting from chiral amino acids, such as alanine, can be used to construct the chiral 3-methylpiperazine core. nih.gov This involves a sequence of reactions, including reductive amination, to build the heterocyclic ring with a defined stereochemistry. nih.gov While more complex, this approach offers greater flexibility and avoids reliance on the availability of chiral starting materials.

Flow Chemistry and Continuous Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful tool in chemical synthesis, offering advantages such as enhanced safety, improved reaction control, and ease of scalability. The synthesis of this compound is well-suited for a flow chemistry approach, primarily through the method of reductive amination.

In a typical continuous flow setup for this synthesis, a solution of pyridine-2-carboxaldehyde and a solution of 2-methylpiperazine are continuously pumped and mixed in a microreactor or a packed-bed reactor. The resulting iminium intermediate is then passed through a heated column containing a heterogeneous catalyst under a stream of hydrogen. This process facilitates the reduction of the iminium ion to the final product, this compound.

The use of a packed-bed reactor with a solid-supported catalyst, such as palladium on carbon (Pd/C) or a polymer-supported borohydride (B1222165) reagent, simplifies the purification process as the catalyst is retained within the reactor, allowing for the continuous collection of the product stream. This methodology has been successfully applied to the synthesis of various piperazine-containing drug molecules. mdpi.comnih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system allows for optimization of the reaction to achieve high yields and purity.

Table 1: Parameters for Continuous Flow Reductive Amination

Parameter Typical Range Purpose
Reactants Pyridine-2-carboxaldehyde, 2-Methylpiperazine Starting materials for the synthesis.
Catalyst Heterogeneous (e.g., Pd/C, Pt/C) Facilitates the reduction of the iminium intermediate.
Reducing Agent H₂ gas Effects the reduction of the iminium ion.
Solvent Methanol, Ethanol, THF Dissolves reactants and facilitates the reaction.
Flow Rate 0.1 - 1.0 mL/min Controls the residence time of reactants in the reactor.
Temperature 50 - 150 °C Influences reaction rate and catalyst activity.

| Pressure | 1 - 10 bar | Maintains hydrogen in the liquid phase and enhances reaction rates. |

Catalyst-Mediated Synthesis of this compound and Analogues

Catalyst-mediated synthesis provides efficient and selective routes to this compound and its analogues. The two primary catalytic methods are reductive amination and nucleophilic substitution.

Reductive Amination

Reductive amination is a widely used method for the formation of carbon-nitrogen bonds and is a key strategy for the synthesis of the target compound. mdpi.com This reaction involves the initial formation of an iminium ion from the condensation of pyridine-2-carboxaldehyde and 2-methylpiperazine, which is then reduced in situ to the desired tertiary amine.

A variety of catalysts can be employed for the reduction step. Homogeneous catalysts, such as certain cobalt and iridium complexes, have shown high activity under mild conditions. nih.gov Heterogeneous catalysts, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel, are also highly effective and are often preferred for their ease of separation from the reaction mixture. nih.gov

A study on the synthesis of a similar compound, 1-benzhydryl-4-(pyridin-2-ylmethyl)piperazine, utilized sodium triacetoxyborohydride (B8407120) as the reducing agent in the presence of a catalytic amount of trifluoroacetic acid. researchgate.net This method proceeded smoothly at room temperature, demonstrating a mild and effective approach. researchgate.net

Table 2: Catalysts and Conditions for Reductive Amination

Catalyst Reducing Agent Solvent Temperature (°C) Yield (%)
Pd/C H₂ Methanol 25-50 High
Pt/C H₂ Ethanol 25-50 High
Raney Nickel H₂ Ethanol 50-80 Good to High

| Trifluoroacetic Acid | NaBH(OAc)₃ | Dichloromethane | 25 | Not specified |

Nucleophilic Substitution

An alternative catalyst-mediated approach is the nucleophilic substitution reaction between 2-methylpiperazine and a pyridine derivative with a suitable leaving group on the 2-methyl position, such as 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction.

While this reaction can proceed thermally, the use of a catalyst, such as a phase-transfer catalyst or a palladium complex, can enhance the reaction rate and yield. Palladium-catalyzed N-arylation and N-alkylation reactions are well-established methods for the synthesis of substituted piperazines. nih.gov For instance, the synthesis of various N-alkylpiperazines has been achieved through nucleophilic substitution on alkyl halides. mdpi.com

The reaction conditions, including the choice of solvent, base, and temperature, are crucial for optimizing the yield and minimizing side reactions.

Table 3: Conditions for Nucleophilic Substitution

Electrophile Base Solvent Temperature (°C)
2-(Chloromethyl)pyridine K₂CO₃, Et₃N Acetonitrile, DMF 50-100

| 2-(Bromomethyl)pyridine | K₂CO₃, Et₃N | Acetonitrile, DMF | 25-80 |

Biological Activity and Mechanistic Investigations

In Vitro Pharmacological Profiling of 3-Methyl-1-(pyridin-2-ylmethyl)piperazine

No published data is available.

Receptor Binding Assays (e.g., G Protein-Coupled Receptors, Ion Channels)

No published data is available.

Enzyme Inhibition Studies (e.g., Kinases, Proteases, Hydrolases)

No published data is available.

Cellular Assays for Target Engagement and Pathway Modulation

No published data is available.

High-Throughput Screening (HTS) for Novel Biological Activities

No published data is available.

Target Deconvolution and Mechanistic Elucidation Studies

No published data is available.

Affinity Chromatography and Proteomics-Based Target Identification

No published data is available.

Biophysical Characterization of Ligand-Target Interactions (e.g., SPR, ITC)

Comprehensive searches of scientific literature and databases did not yield specific studies detailing the biophysical characterization of this compound using methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). These techniques are crucial for quantifying the binding affinity, kinetics, and thermodynamic parameters of a ligand-target interaction. The absence of such data indicates that the direct binding of this specific compound to a biological target has not been publicly characterized or reported.

Allosteric Modulation and Orthosteric Binding Investigations

There is currently no available scientific literature that investigates the potential for this compound to act as an allosteric modulator or to bind to the orthosteric site of any specific biological target. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand, thereby altering the receptor's activity. Investigations into whether this compound exhibits such properties, or competes with endogenous ligands at the orthosteric site, have not been reported.

Preclinical In Vivo Pharmacodynamic Characterization

Identification of Pharmacodynamic Markers for Target Engagement

Due to the lack of identified biological targets for this compound, no specific pharmacodynamic markers for target engagement have been established. Pharmacodynamic markers are essential for demonstrating that a compound is interacting with its intended target in a living organism and producing a measurable biological response.

Target Occupancy Studies in Relevant Preclinical Models

No preclinical studies investigating the target occupancy of this compound in relevant animal models have been published. Target occupancy studies are critical in drug development to establish a relationship between the dose of a compound administered and the extent of its binding to the biological target in vivo. The absence of this data is consistent with the lack of a defined biological target for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Rational Design and Synthesis of Analogues and Derivatives of 3-Methyl-1-(pyridin-2-ylmethyl)piperazine

The rational design of analogues of this compound is rooted in the established significance of the piperazine (B1678402) and pyridine (B92270) moieties in a multitude of biologically active compounds. researchgate.netnih.gov The piperazine ring often serves as a versatile scaffold, allowing for substitutions at its nitrogen atoms to modulate physicochemical properties and target interactions. researchgate.netresearchgate.net The synthesis of these analogues typically involves several key strategies.

One common approach is the reductive amination between a substituted piperazine and a pyridinecarboxaldehyde. For the parent compound, this would involve the reaction of 2-methylpiperazine (B152721) with pyridine-2-carboxaldehyde. To generate analogues, variations can be introduced in either of these starting materials. For instance, different substituted pyridines can be employed to explore modifications of the pyridine moiety. nih.gov

Another widely used method is the nucleophilic substitution reaction between a piperazine derivative and a halomethylpyridine. nih.gov For example, 2-methylpiperazine can be reacted with 2-(chloromethyl)pyridine (B1213738). This method is amenable to creating a diverse library of compounds by varying both the piperazine and the pyridine precursors. The synthesis of enantiomerically pure derivatives often requires stereoselective synthesis or chiral resolution of the 3-methylpiperazine precursor.

Systematic Exploration of Substitutions on the Piperazine Ring

Substitutions on the piperazine ring, particularly at the 4-position, are a cornerstone of SAR studies for this class of compounds. The nature of the substituent at this position can significantly influence the compound's polarity, basicity, and ability to form hydrogen bonds, thereby affecting its biological activity and pharmacokinetic properties. researchgate.net

For instance, the introduction of small alkyl groups, such as an ethyl or propyl group in place of the methyl group at the 3-position, can modulate lipophilicity. Moving the methyl group from the 3-position to the 2-position would also be a key modification to explore steric effects near the pyridine linkage.

The following table illustrates hypothetical SAR data based on common findings for related piperazine derivatives:

Compound Piperazine Ring Substitution Hypothetical Activity (IC50, nM)
13-Methyl50
22-Methyl75
33-Ethyl60
4Unsubstituted120
53,5-Dimethyl (cis)40

Investigation of Modifications to the Pyridine Moiety

The pyridine ring is a critical pharmacophoric element, and its modification can lead to significant changes in biological activity. Alterations to the pyridine moiety can affect target binding through changes in electronics, sterics, and hydrogen bonding capacity. nih.gov

Key modifications include:

Positional Isomers: Moving the piperazinylmethyl substituent to the 3- or 4-position of the pyridine ring can drastically alter the geometry of the molecule and its interaction with a biological target.

Substitution on the Pyridine Ring: The introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the pyridine ring can fine-tune the electronic properties and provide additional interaction points. For example, an electron-withdrawing group like a trifluoromethyl group can alter the pKa of the pyridine nitrogen.

A representative SAR table for pyridine modifications is presented below:

Compound Pyridine Moiety Modification Hypothetical Activity (IC50, nM)
1Pyridin-2-ylmethyl50
6Pyridin-3-ylmethyl150
7Pyridin-4-ylmethyl180
85-Fluoro-pyridin-2-ylmethyl35
95-Trifluoromethyl-pyridin-2-ylmethyl25

Analysis of Linker Region Alterations and Their Impact on Activity

The methylene (B1212753) linker connecting the piperazine and pyridine rings plays a crucial role in defining the spatial relationship between these two key moieties. Alterations in the linker's length, rigidity, and composition can have a profound impact on the compound's conformational flexibility and its ability to adopt an optimal binding conformation.

Studies on related scaffolds have shown that extending the linker to two or three carbon atoms (ethyl or propyl linker) can decrease activity if the optimal distance is shorter. Introducing rigidity, for example, by incorporating a double bond or a cyclic structure, can also significantly impact potency and selectivity by pre-organizing the molecule into a more or less favorable conformation.

Stereochemical Influences on Biological Activity and Selectivity

The presence of a chiral center at the 3-position of the piperazine ring in this compound means that it exists as a pair of enantiomers, (R)- and (S)-3-Methyl-1-(pyridin-2-ylmethyl)piperazine. It is a well-established principle in medicinal chemistry that enantiomers can exhibit different biological activities, pharmacokinetic profiles, and toxicities due to their differential interactions with chiral biological macromolecules like receptors and enzymes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For derivatives of this compound, QSAR models can be developed to predict the activity of novel analogues, thereby prioritizing their synthesis and testing. nih.govnih.gov

These models typically use a set of calculated molecular descriptors, such as:

Electronic descriptors: (e.g., partial charges, dipole moment) to quantify the electronic effects of substituents.

Steric descriptors: (e.g., molecular volume, surface area) to model the influence of size and shape.

Hydrophobic descriptors: (e.g., logP, molar refractivity) to account for lipophilicity.

A general QSAR equation might take the form:

log(1/IC50) = c1(logP) - c2(Molecular Volume) + c3(Dipole Moment) + constant*

Such models can guide the rational design of new derivatives with improved potency and desirable pharmacokinetic properties. nih.gov

Computational Chemistry and Molecular Modeling

Ligand-Based Drug Design Approaches for 3-Methyl-1-(pyridin-2-ylmethyl)piperazine

Ligand-based drug design (LBDD) is particularly valuable when the three-dimensional structure of the biological target is unknown. These methods leverage the information from a set of known active molecules to develop a model that predicts the activity of new compounds.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. For this compound, a pharmacophore model could be generated based on a series of structurally similar compounds with known biological activity. This model would highlight the key interaction points, such as the basic nitrogen atoms of the piperazine (B1678402) ring, the aromatic pyridine (B92270) ring, and the hydrophobic methyl group.

Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries in a process known as virtual screening. This allows for the rapid identification of diverse molecules that fit the pharmacophoric requirements and are therefore more likely to be active.

Table 1: Hypothetical Pharmacophore Features for a this compound-based Model

Feature TypeLocation in CompoundVector/SphereRadius (Å)
Hydrogen Bond AcceptorPyridine NitrogenVector1.2
Positive IonizablePiperazine Nitrogen (N4)Sphere1.0
HydrophobicMethyl GroupSphere1.5
Aromatic RingPyridine RingPlane and Normal Vector2.5

Chemoinformatics Analysis and Chemical Space Exploration

Chemoinformatics involves the use of computational methods to analyze chemical data. For this compound and its analogs, chemoinformatics can be used to explore the chemical space around this core structure. This involves generating a virtual library of related compounds by modifying substituents, ring systems, and linkers.

By calculating various molecular descriptors (e.g., molecular weight, logP, polar surface area, number of rotatable bonds), it is possible to assess the "drug-likeness" of these virtual compounds and prioritize those with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties for synthesis and testing.

Structure-Based Drug Design Approaches

When the 3D structure of the biological target is available, structure-based drug design (SBDD) methods can be employed to understand and predict the binding of this compound at the molecular level.

Molecular Docking and Scoring Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies can reveal potential binding modes within the active site of a receptor. The process involves sampling a large number of possible conformations and orientations of the ligand and then using a scoring function to estimate the binding affinity for each pose.

The results of molecular docking can provide insights into key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding of the compound. This information is crucial for understanding the structure-activity relationship (SAR) and for designing more potent analogs. For instance, docking studies have been performed on similar piperazine-containing compounds to predict their binding modes and energies. researchgate.netresearchgate.net

Table 2: Example of Molecular Docking Results for this compound against a Hypothetical Kinase Target

Docking PoseBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5ASP145Hydrogen Bond with Piperazine NH
PHE80Pi-Pi Stacking with Pyridine Ring
LEU25, VAL33Hydrophobic Interaction with Methyl Group
2-7.9GLU101Hydrogen Bond with Pyridine N
TYR82Pi-Pi Stacking with Pyridine Ring

Molecular Dynamics Simulations of Ligand-Protein Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov An MD simulation of the this compound-protein complex can reveal the stability of the docked pose, the flexibility of the ligand and protein, and the role of solvent molecules in the binding event. researchgate.net

Analysis of the MD trajectory can provide information on the persistence of key interactions observed in docking, as well as identify conformational changes in the protein upon ligand binding.

Free Energy Perturbation and MM/GBSA Calculations

To obtain more accurate estimates of binding affinity, more computationally intensive methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed.

Free Energy Perturbation (FEP) is a rigorous method that calculates the free energy difference between two states (e.g., a ligand in solution and a ligand bound to a protein) by "perturbing" one molecule into another over a series of small steps. ed.ac.uknih.govcolumbia.edu This method can provide highly accurate predictions of relative binding affinities between closely related ligands.

Table 3: Illustrative MM/GBSA Binding Free Energy Decomposition for this compound

Energy ComponentContribution (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-28.7
Polar Solvation Energy+50.5
Nonpolar Solvation Energy-5.1
Total Binding Free Energy (ΔG_bind) -28.5

Theoretical Studies of Conformational Preferences and Reactivity

Theoretical studies provide a microscopic view of a molecule's structure and energetics, which are fundamental to its reactivity and interaction with biological systems. For this compound, these studies would elucidate the interplay between its constituent rings and substituents.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are pivotal for understanding the electronic landscape of a molecule. DFT methods, such as B3LYP or WB97XD, combined with appropriate basis sets (e.g., 6-311++G**), are commonly used to optimize the molecular geometry and calculate various electronic properties of piperazine and pyridine derivatives. scilit.comjksus.orgnih.gov

For this compound, DFT calculations would reveal the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. ijcce.ac.ir A smaller gap generally suggests higher reactivity. The MEP map would identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are key to understanding potential intermolecular interactions, including those with biological targets. scilit.com In this molecule, the nitrogen atoms of both the piperazine and pyridine rings are expected to be primary sites for nucleophilic interactions.

Table 1: Theoretical Electronic Properties of this compound (Hypothetical Data)

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVReflects the chemical reactivity and kinetic stability.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule.

Note: This table contains hypothetical data based on typical values for similar heterocyclic compounds.

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. The piperazine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. However, the presence of substituents on the nitrogen atoms introduces complexity.

Studies on N-substituted piperazines have shown that the interconversion between different chair conformations and the rotation around the exocyclic N-C bonds (e.g., the N-CH2 bond of the pyridinylmethyl group) are key dynamic processes. rsc.orgbeilstein-journals.org The methyl group at the 3-position can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable due to reduced steric hindrance. Similarly, the pyridin-2-ylmethyl substituent on the nitrogen atom also has preferred orientations.

Computational analysis of the potential energy surface would reveal the relative energies of different conformers (rotamers) and the energy barriers for their interconversion. rsc.org The global minimum energy conformation would represent the most populated state of the molecule. Understanding these conformational preferences is critical, as the specific 3D arrangement of atoms dictates how the molecule can fit into a biological receptor's binding site. For some 2-substituted piperazines, the axial conformation has been found to be preferred, which can influence their biological activity. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Property Optimization

In silico ADME profiling is a crucial step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties and flag potential liabilities. Various computational models and software platforms (e.g., SwissADME, ADMETLab) are used to predict these properties based on the molecule's structure. mdpi.comnih.govmdpi.com

Oral bioavailability is a key parameter for many drugs, and it is largely dependent on a compound's solubility and its ability to permeate the intestinal wall. nih.govnih.gov In silico models often use physicochemical properties to predict oral absorption. These properties are frequently evaluated against established guidelines like Lipinski's Rule of Five.

For this compound, key descriptors would be calculated, including its molecular weight (MW), octanol-water partition coefficient (logP) as a measure of lipophilicity, and the number of hydrogen bond donors and acceptors. The presence of the pyridine and piperazine moieties is known to influence these properties, affecting both permeability and solubility. auctoresonline.org The topological polar surface area (TPSA) is another important predictor of permeability.

Table 2: Predicted Physicochemical and ADME Properties for this compound (Hypothetical Data)

PropertyPredicted ValueLipinski's Rule of Five CompliancePredicted Outcome
Molecular Weight191.28 g/mol Yes (< 500)Favorable
logP1.5Yes (< 5)Favorable
Hydrogen Bond Donors1Yes (< 5)Favorable
Hydrogen Bond Acceptors3Yes (< 10)Favorable
TPSA38.8 ŲN/AHigh intestinal absorption predicted
GI AbsorptionHighN/AGood oral bioavailability expected

Note: This table contains calculated and hypothetical data based on the structure and common in silico prediction models.

The metabolic stability of a compound determines its half-life in the body. In silico tools can predict the likelihood of a molecule being metabolized by key enzyme systems, such as the Cytochrome P450 (CYP) family. nih.gov These models identify potential sites of metabolism (SoMs) on the molecule that are susceptible to enzymatic modification.

For this compound, several potential metabolic hotspots can be anticipated. The piperazine ring is known to undergo N-dealkylation. The methyl group on the piperazine ring and the methylene (B1212753) bridge are susceptible to oxidation. The pyridine ring can also undergo oxidation. hmdb.ca Computational models for metabolic stability often use machine learning algorithms trained on large datasets of experimental data to predict clearance rates or half-life values. nih.gov Predicting potential metabolites is crucial for understanding the drug's complete biotransformation pathway and identifying any potentially active or toxic byproducts. researchgate.net

Table 3: Predicted Metabolic Profile of this compound (Hypothetical Data)

Metabolic PathwayPredicted Site of MetabolismPredicted Metabolite
N-dealkylationPiperazine N-CH2 bond to pyridine3-Methylpiperazine
OxidationMethyl group on piperazine ring(1-(pyridin-2-ylmethyl)piperazin-2-yl)methanol
OxidationMethylene bridge3-Methyl-1-(pyridin-2-ylcarbonyl)piperazine
Ring HydroxylationPyridine ring3-Methyl-1-((hydroxypyridin-2-yl)methyl)piperazine

Note: This table presents hypothetical predictions of common metabolic pathways for this class of compounds.

An in-depth exploration of this compound reveals its emerging significance in the field of catalysis. This compound, characterized by the integration of a 3-methylpiperazine and a pyridin-2-ylmethyl moiety, offers a unique combination of steric and electronic properties that are being leveraged in various catalytic applications. This article elucidates the multifaceted roles of this compound in catalysis research, from its function as a ligand in metal-catalyzed reactions to its potential in green chemistry and the design of novel catalytic systems.

Medicinal Chemistry and Drug Discovery Perspectives

Identification of 3-Methyl-1-(pyridin-2-ylmethyl)piperazine as a Promising Scaffold for Lead Discovery

The piperazine (B1678402) ring is a quintessential "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs and clinical candidates. nih.govresearchgate.netresearchgate.net Its prevalence is attributed to a unique combination of physicochemical properties, including high aqueous solubility, basicity, and the ability to adopt favorable conformations for receptor binding. nih.govresearchgate.net The two nitrogen atoms of the piperazine ring can be independently functionalized, offering a modular and synthetically tractable handle for exploring chemical space and modulating pharmacokinetic and pharmacodynamic properties. nih.govconsensus.app

The this compound structure combines this privileged piperazine core with a pyridinylmethyl moiety. The pyridine (B92270) ring introduces aromaticity and the potential for specific interactions such as hydrogen bonding and π-stacking within target proteins. The methyl group on the piperazine ring introduces a chiral center, which can be crucial for achieving stereospecific interactions and improving potency and selectivity. This combination of a flexible, basic piperazine linker, a specific interaction-mediating pyridine head, and a stereocenter makes the this compound scaffold an attractive starting point for developing novel therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders. researchgate.netmdpi.com

Lead Optimization Strategies based on the this compound Scaffold

Once a hit compound containing the this compound scaffold is identified, lead optimization is undertaken to refine its biological activity and drug-like properties. This process involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic profiles.

Strategies for Potency and Selectivity Enhancement

Structure-Activity Relationship (SAR) studies are central to improving the potency and selectivity of leads based on this scaffold. Modifications typically target three key areas: the pyridine ring, the piperazine ring, and the methylene (B1212753) linker.

Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyls, trifluoromethyl groups) to the pyridine ring can significantly modulate binding affinity and selectivity. For instance, in a series of pyrazolo[1,5-a]pyrimidin-7-amines with a pyridin-2-ylmethylamine side chain, a 3-(4-fluoro)phenyl group was found to be highly effective for anti-mycobacterial activity. mdpi.com This highlights how modifications to the aromatic system connected to the core scaffold can probe specific pockets in the target's binding site.

Modification of the Piperazine Ring: The unsubstituted nitrogen of the piperazine ring (N4) is a primary point for diversification. Attaching different functional groups can alter the molecule's interaction with the target protein. In the development of Tie-2 kinase inhibitors, optimization of a pyridinyl pyrimidine lead structure led to a pyridinyl triazine that exhibited over 30-fold selectivity against a panel of other kinases. nih.gov Such strategies can be applied to the N4 position of the this compound scaffold to fine-tune activity and selectivity.

Stereochemistry: The methyl group at the 3-position introduces chirality. It is common for enantiomers to exhibit different pharmacological profiles. The (S)-enantiomer of a 3-methyl-piperazinyl containing compound, GSK962040, was identified as a potent motilin receptor agonist, demonstrating the critical role of stereochemistry in achieving desired biological activity. nih.govresearchgate.net Separating and testing the individual enantiomers of a lead compound is a crucial step in optimization.

The following table summarizes hypothetical SAR findings for derivatives of the core scaffold, based on published data for analogous structures.

Modification SiteSubstituentEffect on PotencyEffect on SelectivityReference Analog Study
Pyridine Ring (Position 5)Trifluoromethyl (-CF3)IncreasedMay Increase scbt.com
Pyridine Ring (Position 4)Fluoro (-F)IncreasedVariable mdpi.com
Piperazine Ring (N4)PhenylacetylIncreasedTarget-dependent nih.gov
Piperazine Ring (N4)BenzylVariableTarget-dependent nih.gov

Approaches to Optimize Preclinical ADME Properties

A lead compound must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties to be a viable drug candidate. The piperazine moiety itself often improves aqueous solubility, a key factor for good absorption. researchgate.net However, other parameters must be carefully balanced.

Lipophilicity and Permeability: Lipophilicity (measured as LogP or LogD) is critical for membrane permeability but must be controlled to avoid issues like poor solubility, high plasma protein binding, and rapid metabolism. nih.gov Optimization often involves adhering to guidelines like Lipinski's Rule of Five (e.g., MWT ≤ 500, LogP ≤ 5). volkamerlab.org Modifications to the N4 position of the piperazine or the pyridine ring can be used to tune lipophilicity into an optimal range.

Metabolic Stability: The piperazine ring can be susceptible to metabolism by cytochrome P450 enzymes (CYPs), often through N-dealkylation. Strategies to improve metabolic stability include introducing blocking groups near the sites of metabolism or replacing metabolically liable groups with more stable bioisosteres. spirochem.com For example, studies on pyrazolopyrimidines showed that certain analogs had half-life values greater than 145 minutes in microsomal stability assays, indicating good metabolic stability. mdpi.com

The table below shows predicted ADME properties for hypothetical derivatives, illustrating the impact of structural changes.

CompoundModificationMWTcLogPH-Bond DonorsH-Bond AcceptorsPredicted Stability
ScaffoldNone205.291.513Moderate
Derivative AN4-Benzoyl309.392.813High
Derivative BPyridine-5-CF3273.282.513High
Derivative CN4-(CH2)3OH263.361.124Low

Addressing Off-Target Activities and Polypharmacology

Polypharmacology, the ability of a single compound to interact with multiple targets, can be a source of unwanted side effects or a deliberate therapeutic strategy. nih.gov Piperazine-containing compounds are known to sometimes interact with off-targets such as the hERG potassium channel or various G-protein coupled receptors (GPCRs). mdpi.comresearchgate.net

Early screening against a panel of common off-targets is essential to identify potential liabilities. If off-target activity is detected, medicinal chemists can employ several strategies:

Structure-Based Design: If the structures of the intended target and the off-target are known, compounds can be redesigned to maximize interactions with the desired target while minimizing those with the off-target.

Rigidification: Introducing conformational constraints, for example by cyclizing a side chain back to the piperazine ring, can lock the molecule into a conformation that is preferential for the intended target, thereby improving selectivity.

Designed Polypharmacology: In some cases, engaging multiple targets can be beneficial, particularly in complex diseases like cancer or psychiatric disorders. nih.gov The this compound scaffold can be intentionally optimized to create multi-target-directed ligands (MTDLs) by incorporating pharmacophoric features for different targets.

Development of Chemical Probes Based on the this compound Structure

A high-quality chemical probe is a potent and selective tool used to study the biological function of a specific protein target. The this compound scaffold can serve as an excellent starting point for developing such probes. The key is to adapt a potent and selective inhibitor with a suitable functional group for attaching reporter tags (e.g., fluorophores, biotin) or affinity matrices without disrupting its binding to the target.

The N4 nitrogen of the piperazine is an ideal position for installing a linker. A common strategy involves adding a linker with a terminal functional group, such as a primary amine or a carboxylic acid. This allows for straightforward conjugation while minimizing interference with the core pharmacophore responsible for target engagement. The development of such probes would enable detailed investigation of the target's role in cellular pathways and disease models.

Fragment-Based Drug Discovery and Library Design Utilizing the Piperazine Scaffold

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying new lead compounds by screening small, low-complexity molecules ("fragments") that bind weakly to a target. nih.gov The piperazine ring is a common and highly valuable building block in FBDD libraries. astx.com

The this compound scaffold can be utilized in FBDD in two main ways:

Deconstruction: The scaffold can be deconstructed into its constituent fragments, such as N-methylpiperazine and 2-(aminomethyl)pyridine. These fragments can be included in a screening library to identify initial, low-affinity hits.

Scaffold-Based Library Design: The entire this compound can be used as a central core for building a diverse compound library. The N4 nitrogen provides a readily accessible vector for elaboration, allowing for the synthesis of a library of related compounds with diverse substituents. astx.com This approach systematically explores the chemical space around a privileged core structure, increasing the probability of identifying potent and drug-like hits.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 3-Methyl-1-(pyridin-2-ylmethyl)piperazine

Identification of Unanswered Questions and Future Research Avenues

The absence of dedicated research presents a wide array of unanswered questions and opportunities for future investigation. Foundational research is required to establish a definitive and optimized synthetic protocol for this compound. Following a successful synthesis, comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography would be essential to fully elucidate its structural and electronic properties.

Further avenues of research include:

Pharmacological Screening: Given that many pyridinylmethylpiperazine derivatives exhibit biological activity, screening of this compound for various therapeutic targets, including but not limited to central nervous system receptors and enzymes, could be a fruitful area of investigation.

Catalytic Activity: The nitrogen atoms of the piperazine (B1678402) and pyridine (B92270) rings make it a potential ligand for transition metal catalysis. Investigating its coordination chemistry and the catalytic activity of its metal complexes in various organic transformations could reveal novel applications.

Physicochemical Properties: Detailed studies on its solubility, stability, pKa, and other physicochemical parameters are necessary to understand its behavior in different environments and to inform its potential applications.

Potential for Further Chemical Space Exploration and Derivative Synthesis

The structure of this compound offers multiple sites for chemical modification, allowing for the exploration of a broad chemical space. Future synthetic efforts could focus on:

Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the pyridine ring could modulate the electronic properties and steric profile of the molecule, potentially leading to derivatives with enhanced biological activity or catalytic performance.

Modification of the Methyl Group: The methyl group on the piperazine ring could be replaced with other alkyl or aryl groups to probe the impact of steric bulk on its properties.

N-functionalization of the Second Piperazine Nitrogen: The secondary amine in the piperazine ring provides a handle for further functionalization, allowing for the synthesis of a diverse library of derivatives with varying properties.

Broader Implications for Medicinal Chemistry and Catalysis Disciplines

Should future research uncover interesting properties for this compound and its derivatives, the implications for medicinal chemistry and catalysis could be significant. The piperazine scaffold is a well-established "privileged structure" in drug discovery, and new derivatives are always of interest. researchgate.net If this compound or its analogs demonstrate potent and selective biological activity, they could serve as new leads for drug development programs.

In the field of catalysis, the discovery of a novel, easily accessible ligand based on this structure could provide new tools for synthetic chemists, potentially enabling more efficient or selective chemical transformations. The exploration of this currently understudied molecule holds the potential to contribute valuable knowledge to these important scientific disciplines.

Q & A

Basic Research Questions

Q. How is 3-Methyl-1-(pyridin-2-ylmethyl)piperazine synthesized, and what characterization methods validate its structural integrity?

  • Synthesis : The compound is typically synthesized via nucleophilic substitution, where the pyridine-methyl group reacts with the piperazine core. Modifications like β-cyclodextran conjugation can reduce toxicity but may lower bioactivity .
  • Characterization : Elemental analysis, 1^1H/13^13C NMR, and IR spectroscopy confirm structure and purity. For example, methylene protons in the piperazine ring and pyridine moiety show distinct shifts in NMR (e.g., δ 2.5–3.5 ppm for piperazine CH2_2) . Mass spectrometry further validates molecular weight .

Q. What pharmacological activities are associated with this compound, and how are they assessed experimentally?

  • Local Anesthetic Activity : Evaluated via infiltration anesthesia models in rodents. Latency and duration of anesthesia are quantified using von Frey filaments or thermal nociception assays. Modified derivatives show prolonged effects (e.g., 120–180 min duration) compared to controls .
  • Antiplatelet/Analgesic Activity : Antiplatelet effects are measured via platelet aggregation assays (e.g., ADP-induced aggregation inhibition ≥60% at 10 µM), while analgesia is tested in inflammatory pain models (e.g., carrageenan-induced edema) .

Advanced Research Questions

Q. How can structural modifications resolve contradictions between reduced toxicity and diminished bioactivity in piperazine derivatives?

  • Example : β-cyclodextran conjugation reduces toxicity (LD50_{50} >500 mg/kg) but decreases anesthetic activity by 30–40%. To address this, hybrid strategies (e.g., introducing electron-withdrawing groups like trifluoromethyl) balance solubility and target binding. Structure-activity relationship (SAR) studies suggest that pyridine substitution patterns (e.g., 2-position vs. 3-position) critically influence receptor affinity .

Q. What experimental design optimizes the evaluation of local anesthetic activity in modified piperazine derivatives?

  • Model : Rat sciatic nerve blockade with compound concentrations ranging from 0.1–1.0% (w/v).
  • Metrics : Onset time (e.g., <5 min), duration (e.g., >120 min), and motor/sensory block ratios. Table V in provides mean anesthetic indices (e.g., 2.8 ± 0.3 for 3-Methyl derivatives vs. 1.5 ± 0.2 for lidocaine) .
  • Controls : Include lidocaine and unmodified piperazine derivatives to benchmark efficacy.

Q. How does this compound function in fluorescence-based Hg(II) detection?

  • Mechanism : The compound’s electron-donating piperazine-pyridine group enables photo-induced electron transfer (PET) with Hg(II). Binding induces 1^1H NMR shifts (e.g., pyridine protons shift from δ 7.8 to δ 8.2), confirming coordination. Fluorescence quenching (e.g., 80% at 50 µM Hg(II)) validates sensitivity .

Q. What in-silico approaches predict the bioactivity of piperazine derivatives?

  • Methods :

  • Docking : Autodock Vina or Schrödinger Suite for binding affinity (e.g., ∆G = −9.2 kcal/mol for serotonin reuptake inhibition) .
  • QSAR : Models using descriptors like logP, polar surface area, and H-bond donors predict IC50_{50} values (e.g., R2^2 = 0.89 for renin inhibition) .
    • Validation : SwissADME predicts BBB permeability (e.g., 95% probability) and Lipinski compliance .

Q. How do supramolecular inclusion complexes enhance drug delivery applications?

  • Design : Host-guest complexes with β-cyclodextran or p-hydroxybenzoic acid (PHBA) improve solubility (e.g., 10-fold increase in aqueous solubility) and thermal stability (TGA degradation >250°C). Hirshfeld surface analysis confirms strong O–H⋯N interactions (e.g., 25% contribution to crystal packing) .
  • Application : Sustained-release formulations show 24-hour release profiles in simulated physiological conditions .

Q. What mechanisms underlie the cytotoxic effects of piperazine derivatives in cancer cells?

  • Pathways : Apoptosis induction via caspase-3 activation (e.g., 3-fold increase in activity at 10 µM) and mitochondrial membrane depolarization (JC-1 assay). Derivatives like β-elemene piperazine inhibit Wee1 kinase (IC50_{50} = 0.8 µM), blocking G2/M cell cycle progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.